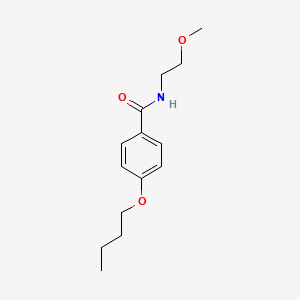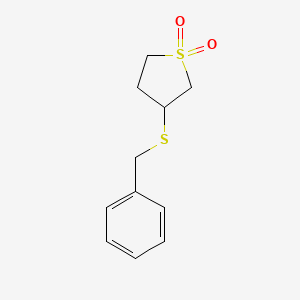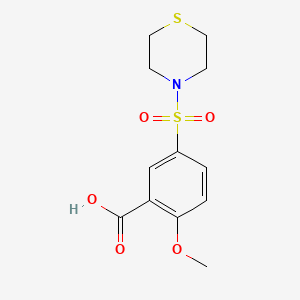
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.
作用機序
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide acts as a competitive inhibitor of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide, binding to the enzyme's active site and preventing the oxidation of D-amino acids. This inhibition leads to an increase in the concentration of D-amino acids, which can modulate the activity of NMDA receptors and other targets.
Biochemical and Physiological Effects
Inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide activity by N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been shown to increase the concentration of D-serine and D-alanine in the brain, which can modulate NMDA receptor activity. This modulation has been shown to improve cognitive function and reduce neurodegeneration in animal models of neurological disorders. Additionally, N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One of the advantages of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide is its high potency and selectivity for N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide. This compound has been shown to be effective in reducing neurodegeneration in animal models of neurological disorders at low doses. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide. One potential application is in the treatment of schizophrenia, where N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide inhibition has been shown to improve cognitive function and reduce symptoms in animal models. Additionally, this compound may have applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosing and administration methods for this compound, as well as its potential side effects and toxicity in vivo.
合成法
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide involves the reaction of 9,10-anthraquinone with 2-phenoxybutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction yields a white solid, which is then purified through column chromatography to obtain the final product.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications. N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide is involved in the regulation of NMDA receptor activity, which plays a crucial role in the pathogenesis of several neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease. Inhibition of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-phenoxybutanamide activity has been shown to improve cognitive function and reduce neurodegeneration in animal models of these diseases.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-20(29-15-9-4-3-5-10-15)24(28)25-19-14-8-13-18-21(19)23(27)17-12-7-6-11-16(17)22(18)26/h3-14,20H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIPLXITQIRMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxybutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4926667.png)

![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)


![N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)

![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
![10-bromo-6-[5-(4-fluorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926737.png)
![1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4926750.png)
![N-(3-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4926758.png)